2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine
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Overview
Description
2,2’-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine: is a chemical compound with the molecular formula C19H12BrN5 and a molecular weight of 390.24 g/mol . This compound features a pyridine ring substituted with a bromophenyl group and two pyrazine rings, making it a complex aromatic heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine typically involves multi-step reactions starting from appropriate precursor materials. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the bromophenyl-pyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the nitrogen atoms in the pyrazine rings.
Coupling Reactions: The pyridine and pyrazine rings can engage in coupling reactions, forming larger aromatic systems.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Forms: Depending on the specific oxidizing or reducing agents employed.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism by which 2,2’-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations . In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
2,2’-(4-Phenylpyridine-2,6-diyl)dipyrazine: Lacks the bromine atom, resulting in different reactivity and applications.
2-(4-Bromophenyl)pyridine: Contains only the bromophenyl-pyridine core without the additional pyrazine rings.
Uniqueness: 2,2’-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine is unique due to the presence of both bromophenyl and pyrazine groups, which confer distinct chemical properties and reactivity. This makes it versatile for various applications in catalysis, material science, and drug development .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-6-pyrazin-2-ylpyridin-2-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN5/c20-15-3-1-13(2-4-15)14-9-16(18-11-21-5-7-23-18)25-17(10-14)19-12-22-6-8-24-19/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVYRUBAVRNNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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